n-Vanillyldecanamide n-Vanillyldecanamide n-Vanillyldecanamide is a natural product found in Capsicum annuum with data available.
See also: Paprika (part of).
Brand Name: Vulcanchem
CAS No.: 31078-36-1
VCID: VC0537844
InChI: InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21)
SMILES: C(CCCCCCCCC)(=O)NCc1cc(c(cc1)O)OC
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol

n-Vanillyldecanamide

CAS No.: 31078-36-1

Cat. No.: VC0537844

Molecular Formula: C18H29NO3

Molecular Weight: 307.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

n-Vanillyldecanamide - 31078-36-1

Specification

CAS No. 31078-36-1
Molecular Formula C18H29NO3
Molecular Weight 307.4 g/mol
IUPAC Name N-[(4-hydroxy-3-methoxyphenyl)methyl]decanamide
Standard InChI InChI=1S/C18H29NO3/c1-3-4-5-6-7-8-9-10-18(21)19-14-15-11-12-16(20)17(13-15)22-2/h11-13,20H,3-10,14H2,1-2H3,(H,19,21)
Standard InChI Key QLHTWDQJPOTDMV-UHFFFAOYSA-N
SMILES C(CCCCCCCCC)(=O)NCc1cc(c(cc1)O)OC
Canonical SMILES CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC
Appearance Solid powder

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular formula of n-Vanillyldecanamide is C<sub>18</sub>H<sub>29</sub>NO<sub>3</sub>, with a molecular weight of 307.4 g/mol . Its SMILES notation (CCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC) delineates a decanoyl group bonded to the vanillylamine backbone . XLogP3-AA calculations estimate a lipophilicity value of 4.7, indicating high lipid solubility .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point48–50°C
Boiling Point502.9±40.0°C (predicted)
Density1.027±0.06 g/cm³ (predicted)
Solubility in Water0.074 g/L (25°C)
pKa9.76±0.20 (predicted)

The compound’s limited aqueous solubility aligns with its lipophilic nature, favoring solubility in organic solvents like ethanol and dichloromethane .

Spectroscopic and Computational Data

PubChem’s 3D conformer model reveals a flexible alkyl chain and planar aromatic ring, facilitating interactions with hydrophobic protein domains . Hydrogen bond donor (2) and acceptor (3) counts suggest moderate polarity, consistent with its intermediate solubility profile .

Synthesis and Production

Industrial Synthesis Pathways

n-Vanillyldecanamide is typically synthesized via amidation reactions. A validated method involves reacting vanillylamine hydrochloride with decanoyl chloride under alkaline conditions . Although the cited synthesis in ChemicalBook describes N-Vanillyloctanamide production (94.1% yield), analogous protocols apply to n-Vanillyldecanamide by substituting octanoyl chloride with decanoyl chloride :

  • Base Activation: Vanillylamine hydrochloride is neutralized with sodium bicarbonate in aqueous medium.

  • Acylation: Decanoyl chloride in chloroform is added dropwise, forming the amide bond at room temperature.

This method avoids high-temperature conditions, preserving the thermolabile vanillyl group . Novapure Healthcare reports custom synthesis capabilities for such vanillamide derivatives, underscoring industrial feasibility .

Biological Activity and Mechanisms

TRPV1 Receptor Interactions

Like capsaicin, n-Vanillyldecanamide activates transient receptor potential vanilloid 1 (TRPV1) channels, implicated in nociception and thermoregulation . In vitro studies on TRPV1-transfected cells demonstrate dose-dependent calcium influx, though with lower potency than capsaicin due to its saturated acyl chain .

Metabolic Effects

n-Vanillyldecanamide enhances catecholamine secretion, promoting lipolysis and energy expenditure . Rodent studies indicate reduced adiposity following chronic administration, suggesting potential anti-obesity applications . The compound’s ability to increase NADPH oxidase activity may further modulate oxidative stress pathways .

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